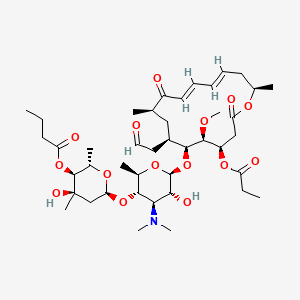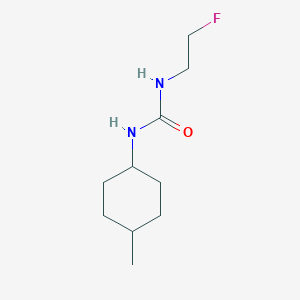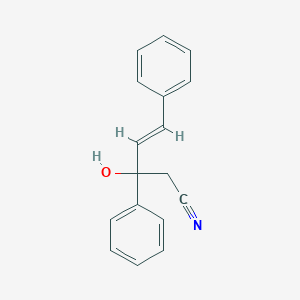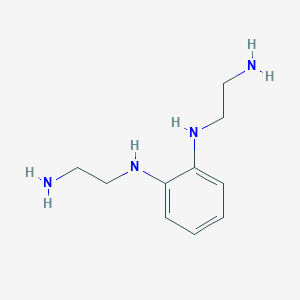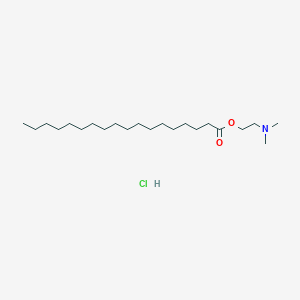
Methyl (E)-tert-butyldiazene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-tert-butyldiazene-1-carboxylate is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-tert-butyldiazene-1-carboxylate typically involves the reaction of tert-butyl carbazate with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes diazotization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-tert-butyldiazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can lead to the formation of hydrazine derivatives.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild conditions to prevent decomposition of the diazo compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Methyl (E)-tert-butyldiazene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazo coupling reactions.
Biology: The compound is studied for its potential use in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals, particularly those that require diazo intermediates.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Methyl (E)-tert-butyldiazene-1-carboxylate exerts its effects involves the formation of reactive intermediates, such as carbocations or radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl diazoacetate: Another diazo compound with similar reactivity, used in organic synthesis.
Ethyl diazoacetate: Similar to Methyl diazoacetate but with an ethyl group instead of a methyl group.
Diazomethane: A simpler diazo compound, often used as a methylating agent in organic synthesis.
Uniqueness
Methyl (E)-tert-butyldiazene-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules, where control over reaction pathways is crucial.
Propriétés
Numéro CAS |
31457-68-8 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl N-tert-butyliminocarbamate |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)8-7-5(9)10-4/h1-4H3 |
Clé InChI |
UPVLCYRGJPAHKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
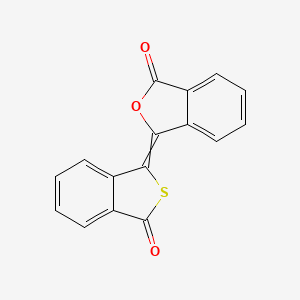
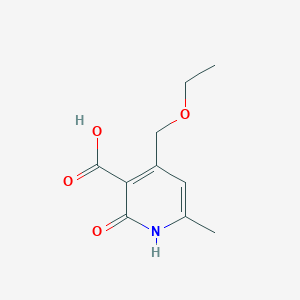
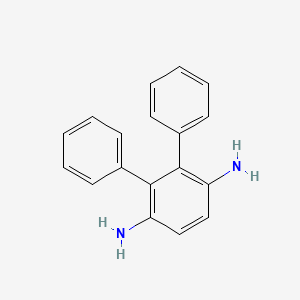
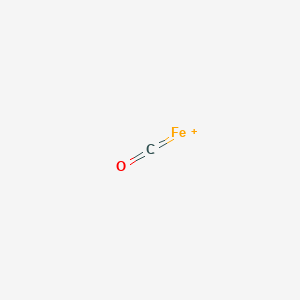
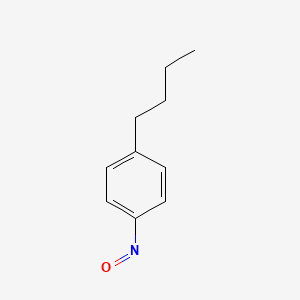
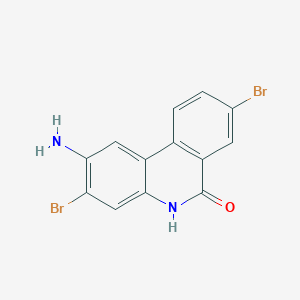
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
